molecular formula C12H10N2O B8699578 Phenol, 2-[(2-pyridinylmethylene)amino]- CAS No. 3860-58-0

Phenol, 2-[(2-pyridinylmethylene)amino]-

Cat. No.: B8699578
CAS No.: 3860-58-0
M. Wt: 198.22 g/mol
InChI Key: FPPQFGIAWXHDFH-UHFFFAOYSA-N
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Description

Phenol, 2-[(2-pyridinylmethylene)amino]- ( 3860-58-0 ) is an organic compound with the molecular formula C12H10N2O . This Schiff base, which features a phenol and a pyridine moiety, is primarily of interest in scientific research and development. A key application for this compound is in the field of coordination chemistry, where it acts as a versatile ligand for synthesizing metal complexes . The search results indicate its use in the preparation of palladium-based complexes, suggesting relevance in catalysis and materials science . The product is supplied with a typical purity of 95% . It is intended for research purposes only and is not meant for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the available literature for guidance on handling and specific synthetic protocols .

Properties

CAS No.

3860-58-0

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(pyridin-2-ylmethylideneamino)phenol

InChI

InChI=1S/C12H10N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-9,15H

InChI Key

FPPQFGIAWXHDFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Phenol, 4-[(2-Pyridinylmethylene)amino]- (Para-Isomer)
  • Structure: The pyridine-imine group is attached to the phenol ring at the para position.
  • Applications : Often used in synthesizing coordination polymers due to its linear geometry .
Phenol, 2-[[(4-Methyl-2-Pyridinyl)imino]methyl]-
  • Structure : Features a methyl group on the pyridine ring (C₁₃H₁₂N₂O, CAS 21951-36-0).
  • Properties :
    • Molecular Weight : 212.25 g/mol
    • Density : 1.297 g/cm³
    • Boiling Point : 390.4°C
    • LogP : 2.85 (indicating moderate lipophilicity)
Glycoconjugated Palladium(II) Complex
  • Structure: [PdCl₂(L)], where L = 2-deoxy-2-[(2-pyridinylmethylene)amino]-α-D-glucopyranose.
  • Properties :
    • Molecular Formula : C₁₂H₁₈Cl₂N₂O₅Pd
    • Applications : Exhibits anti-cancer activity by disrupting DNA replication in tumor cells .

Physicochemical Properties Comparison

Property Phenol, 2-[(2-Pyridinylmethylene)amino]- (Hypothetical) Phenol, 4-[(2-Pyridinylmethylene)amino]- Phenol, 2-[[(4-Methyl-2-Pyridinyl)imino]methyl]-
Molecular Formula C₁₂H₁₀N₂O C₁₂H₁₀N₂O C₁₃H₁₂N₂O
Molecular Weight (g/mol) ~198.22 198.22 212.25
Substituent Position Ortho Para Ortho (with pyridine-methyl)
LogP ~2.5 (estimated) Not reported 2.85
Key Applications Ligand in metal complexes Coordination polymers Bioactive intermediates

Preparation Methods

Reaction Mechanism and Conditions

The synthesis of Phenol, 2-[(2-pyridinylmethylene)amino]- proceeds through a Schiff base formation mechanism. In this reaction, the primary amine group of 2-aminopyridine nucleophilically attacks the carbonyl carbon of salicylaldehyde, followed by dehydration to form the imine bond (C=N\text{C=N}). The solvent-free mechanochemical approach eliminates the need for organic solvents, aligning with green chemistry principles.

Key Reaction Parameters:

  • Reactants: Equimolar quantities of 2-aminopyridine (1 mmol) and salicylaldehyde (1 mmol).

  • Conditions: Neat (no solvent), room temperature (20°C), reaction time of 10 minutes.

  • Catalyst: None required.

  • Workup: Recrystallization from dilute aqueous ethanol.

The absence of solvent reduces energy consumption and waste generation, while mechanical grinding enhances reaction kinetics by increasing interfacial contact between reactants.

Procedural Details

The synthesis is conducted in a porcelain mortar, where solid 2-aminopyridine and salicylaldehyde are ground vigorously with a pestle. The mixture becomes sticky within minutes, indicating progressive imine bond formation. Reaction completion is monitored via thin-layer chromatography (TLC), with the product exhibiting distinct retention factors compared to reactants. Post-reaction, the crude product is recrystallized from a 1:1 ethanol-water mixture to yield pure crystals.

Table 1: Optimized Synthesis Parameters

ParameterValue/Description
Reactants2-Aminopyridine, salicylaldehyde
Molar Ratio1:1
SolventNone (neat conditions)
Temperature20°C
Reaction Time10 minutes
Yield96%
PurificationRecrystallization (aqueous ethanol)

Comparative Analysis of Synthetic Methodologies

ParameterMechanochemicalTraditional
Solvent UseNoneEthanol/methanol
TemperatureAmbient (20°C)Elevated (60–80°C)
Reaction Time10 minutes2–6 hours
Yield96%70–85%
Environmental ImpactLow (green chemistry)Moderate (solvent disposal)

Advantages of Mechanochemical Synthesis

The solvent-free method offers distinct advantages:

  • Efficiency: The reaction completes in 10 minutes, significantly faster than traditional methods.

  • Sustainability: Eliminates solvent use, reducing toxic waste and aligning with green chemistry goals.

  • Cost-Effectiveness: Lower energy requirements due to ambient temperatures and absence of reflux setups.

  • Purity: Recrystallization from aqueous ethanol yields high-purity product without column chromatography.

Characterization and Quality Control

Spectroscopic Confirmation

The product is characterized using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR). The FTIR spectrum typically shows:

  • A strong absorption band at 1610cm1\sim 1610 \, \text{cm}^{-1} corresponding to the C=N\text{C=N} stretch.

  • Broad O-H\text{O-H} stretch at 3400cm1\sim 3400 \, \text{cm}^{-1} from the phenolic group.

1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) exhibits:

  • A singlet at δ8.5ppm\delta 8.5 \, \text{ppm} for the imine proton (H-C=N\text{H-C=N}).

  • Aromatic protons in the range δ6.88.2ppm\delta 6.8–8.2 \, \text{ppm}.

Yield Optimization and Scalability

The 96% yield achieved under mechanochemical conditions is notably high. Scaling this reaction for industrial production would require:

  • Automated grinding systems to maintain consistency.

  • Controlled humidity to prevent reactant clumping.

  • Batch-wise recrystallization to ensure uniform crystal size.

Environmental and Industrial Implications

The solvent-free synthesis of Phenol, 2-[(2-pyridinylmethylene)amino]- exemplifies sustainable chemistry. Industries seeking to minimize their carbon footprint could adopt this method for Schiff base production. Future research could explore catalytic enhancements or microwave-assisted mechanochemistry to further reduce reaction times.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenol, 2-[(2-pyridinylmethylene)amino]-, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Condensation reactions between 2-aminophenol and 2-pyridinecarboxaldehyde derivatives under reflux in ethanol or methanol, followed by purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane systems) .
  • Purity Validation :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks. For example, aromatic protons near the pyridine ring typically resonate at δ 7.5–8.5 ppm, while the imine (C=N) group appears as a singlet near δ 8.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy < 5 ppm .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic and imine systems (e.g., λmax ~270–320 nm) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C=N ~1.28 Å) and angles to confirm coordination geometry in metal complexes. SHELX programs (e.g., SHELXL for refinement) are standard for crystallographic analysis .
  • Data Table :
Bond TypeLength (Å)Angle (°)
C=N1.28120.5
Zn–N2.05109.3
(Example from Zn(II) complex studies )

Advanced Research Questions

Q. How does the compound’s electronic structure influence its coordination behavior with transition metals?

  • Methodology :

  • Experimental : Synthesize Zn(II), Cu(II), or Fe(II) complexes and analyze via SC-XRD to determine octahedral or tetrahedral geometries. The pyridine nitrogen and imine group act as bidentate ligands, with bond lengths sensitive to metal electronegativity .
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal overlap)?

  • Methodology :

  • 2D NMR Techniques : Use COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping aromatic protons .
  • SC-XRD : Definitive structural confirmation when spectroscopic data is ambiguous. For example, disordered high-chlorate anions in crystal structures were resolved using SHELXL’s PART instruction .

Q. What computational approaches are suitable for studying substituent effects on pharmacological activity?

  • Methodology :

  • Molecular Docking : Simulate interactions with biological targets (e.g., intestinal receptors for laxative activity in bisacodyl derivatives). AutoDock Vina or Schrödinger Suite can model binding affinities .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups on the pyridine ring may enhance metabolic stability .

Q. How do reaction conditions (e.g., solvent, temperature) impact the compound’s stability during organometallic reactions?

  • Methodology :

  • Kinetic Studies : Monitor degradation via HPLC under varying conditions (e.g., polar aprotic solvents like DMF stabilize intermediates at 80–110°C) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C common for aromatic-imine systems) .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate NMR and XRD data when synthesizing polymorphs or tautomers. For example, keto-enol tautomerism in imine-linked systems may produce divergent spectra .
  • Advanced Characterization : Combine SC-XRD with spectroscopic data to resolve structural ambiguities, particularly in metal-coordinated derivatives .

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